molecular formula C19H23N5O5 B12372595 [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate

[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate

Cat. No.: B12372595
M. Wt: 401.4 g/mol
InChI Key: NJZZWWHRMAGFGB-TVMOFBLASA-N
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Description

[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine moiety, a cyano group, and a dihydroxyoxolane ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate typically involves multiple steps, including the formation of the pyrrolo[2,1-f][1,2,4]triazine core, the introduction of the cyano group, and the construction of the dihydroxyoxolane ring. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing cellular processes and potentially offering therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl benzoate
  • [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl acetate

Uniqueness

[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate stands out due to its cyclohexanecarboxylate moiety, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate

InChI

InChI=1S/C19H23N5O5/c20-9-19(14-7-6-12-17(21)22-10-23-24(12)14)16(26)15(25)13(29-19)8-28-18(27)11-4-2-1-3-5-11/h6-7,10-11,13,15-16,25-26H,1-5,8H2,(H2,21,22,23)/t13-,15?,16+,19+/m1/s1

InChI Key

NJZZWWHRMAGFGB-TVMOFBLASA-N

Isomeric SMILES

C1CCC(CC1)C(=O)OC[C@@H]2C([C@@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

Canonical SMILES

C1CCC(CC1)C(=O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

Origin of Product

United States

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